molecular formula C8H10BBrO3 B1277923 3-Bromo-5-methyl-2-methoxyphenylboronic acid CAS No. 870717-99-0

3-Bromo-5-methyl-2-methoxyphenylboronic acid

Cat. No. B1277923
CAS RN: 870717-99-0
M. Wt: 244.88 g/mol
InChI Key: WHQCYDMSPACJBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving regioselective reactions and nucleophilic substitutions, leading to an overall yield of 67% . Similarly, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a related starting material in five steps with an overall yield of 34% is reported . These methods could potentially be adapted for the synthesis of "3-Bromo-5-methyl-2-methoxyphenylboronic acid" by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, and the substituents' angles suggest electron-withdrawing or electron-donating properties . This information can be extrapolated to predict the molecular geometry and electronic distribution in "this compound."

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides is demonstrated, which could be relevant for the target compound's synthesis or functionalization . Additionally, the formation of cyclopropanes and heterocycles from bromoacrylic acid derivatives indicates the reactivity of brominated intermediates in cyclization reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives show two-dimensional architectures formed by hydrogen bonds and Br-O or π-π interactions . These interactions could influence the solubility, melting point, and crystallinity of the target compound. The synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates also provide information on the coordination geometry and bond lengths that could be relevant to the boronic acid group in the target compound .

Scientific Research Applications

Bromophenol Derivatives in Marine Algae Research

Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the isolation of various compounds including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, which is structurally related to 3-Bromo-5-methyl-2-methoxyphenylboronic acid. These compounds were analyzed for their structural characteristics using methods like spectroscopy and single-crystal X-ray structure analysis. However, they were found inactive against human cancer cell lines and microorganisms, suggesting a specific scope of application in marine biology and organic chemistry rather than in pharmacological contexts (Zhao et al., 2004).

Antioxidant Activity of Bromophenols

A study on bromophenols, including those structurally similar to this compound, isolated from Rhodomela confervoides, found that these compounds exhibit potent antioxidant activities. This highlights their potential application in fields like food preservation or pharmaceuticals as natural antioxidants, especially for preventing oxidative deterioration (Li et al., 2011).

Synthesis and Application in Organic Chemistry

The synthesis of various bromophenol derivatives, including methods that could be applicable to this compound, has been explored. These synthetic pathways are significant in the field of organic chemistry for producing intermediates useful in further chemical reactions and product formulations (Zha Hui-fang, 2011).

Safety and Hazards

3-Bromo-5-methyl-2-methoxyphenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

(3-bromo-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCYDMSPACJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400670
Record name (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870717-99-0
Record name (3-Bromo-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methyl-2-methoxyphenylboronic acid
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